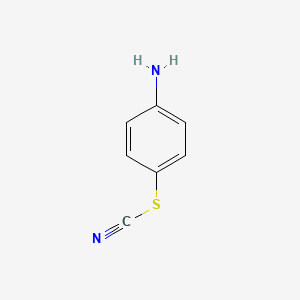

Thiocyanic acid, p-aminophenyl ester

Description

Significance and Research Context of Aryl Thiocyanates

Aryl thiocyanates are a class of organic compounds characterized by an aromatic ring bonded to a thiocyanate (B1210189) functional group (-S-C≡N). They are recognized as highly versatile and valuable building blocks in organic synthesis. dokumen.pubnih.gov Their significance stems from the reactivity of the thiocyanate group, which can be readily transformed into a wide array of other sulfur-containing functional groups. nih.govresearchgate.net These transformations include conversion to thiophenols, thioethers, disulfides, and thioesters, making aryl thiocyanates key precursors for a variety of organic and heterocyclic compounds. nih.govresearchgate.net

The synthesis of aryl thiocyanates has been an active area of research, with numerous methods developed over the years. Traditional methods often relied on the Sandmeyer reaction, where an aryl diazonium salt is treated with a copper(I) thiocyanate. dokumen.pubwikipedia.org Other approaches include the reaction of aryl halides with potassium thiocyanate or the direct thiocyanation of electron-rich aromatic compounds. dokumen.pubacs.org More recent research has focused on developing more efficient and environmentally friendly synthetic routes. These include copper-catalyzed cross-coupling reactions of arylboronic acids with potassium thiocyanate and mechanochemical methods that reduce or eliminate the need for solvents. nih.govacs.org

The interest in aryl thiocyanates extends to medicinal chemistry and materials science. Many organic compounds containing the S-C-N framework exhibit potent biological activities. nih.gov Consequently, aryl thiocyanates serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For instance, they are precursors to medicinally important molecules like aryl trifluoromethyl thioethers and have been used in the preparation of bioactive heterocyclic compounds such as benzothiazoles. nih.govresearchgate.net

Historical Perspective of p-Aminophenyl Thiocyanate Research

The historical synthesis of aryl thiocyanates dates back to classic organic reactions. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a general method to introduce a variety of functional groups, including thiocyanates, onto an aromatic ring via a diazonium salt intermediate. wikipedia.org While specific early publications detailing the synthesis of 4-aminophenyl thiocyanate are not prominent in readily available literature, its preparation would have logically followed from these established principles. The synthesis would likely have involved the diazotization of a protected p-phenylenediamine, followed by treatment with a thiocyanate salt.

Another historical approach is the direct electrophilic thiocyanation of activated aromatic rings. acs.org Since aniline (B41778) is an electron-rich arene, its direct reaction with a thiocyanating agent represents a plausible historical route to obtain 4-aminophenyl thiocyanate. This method involves the in-situ generation of an electrophilic thiocyanating species that then attacks the electron-rich aniline ring, preferentially at the para position due to the directing effect of the amino group. For example, a patent describes the synthesis of the related compound, 4-thiocyano-2-nitroaniline, by reacting o-nitroaniline with ammonium (B1175870) thiocyanate and bromine in methanol (B129727). prepchem.com

Early studies on thiocyanate compounds in general, such as those mentioned in the German review "Pharmazie" in 1973, laid the groundwork for understanding the synthesis and reactivity of this class of compounds, even if they focused more on aliphatic derivatives. The influential monograph by Ludwig Gattermann, "Die Praxis des Organischen Chemikers," first published in 1894, was a foundational text for practical organic synthesis methods of the era, covering many fundamental reactions applicable to such syntheses. acs.orgwikibooks.org

Scope and Objectives of Current Research on Thiocyanic Acid, p-Aminophenyl Ester

Current research on this compound (4-thiocyanatoaniline) is primarily driven by its utility as a bifunctional intermediate in organic synthesis, with a focus on creating more complex and valuable molecules. The objectives can be broadly categorized into the development of greener synthetic methods and its application as a versatile building block.

Application as a Versatile Synthetic Intermediate: The primary focus of current research lies in exploiting the dual reactivity of 4-thiocyanatoaniline. The presence of both a nucleophilic amino group and an electrophilic carbon in the thiocyanate group allows for a wide range of chemical transformations.

Reactions at the Amino Group: The amino group can undergo standard reactions such as diazotization, acylation, or alkylation. This allows for the introduction of the thiocyanate moiety into larger molecular scaffolds.

Reactions at the Thiocyanate Group: The thiocyanate group is a versatile precursor. It can be converted into other functional groups or participate in cyclization reactions. For instance, the intramolecular reaction of an ortho-substituted aniline with the thiocyanate group can lead to the formation of heterocyclic systems like 1,3-benzothiazole-2-amines. nih.gov

Intermediate for Bioactive Molecules: A key application is its use as an intermediate in the synthesis of pharmaceuticals. For example, the related compound 2-nitro-4-thiocyanatoaniline (B119080) is a documented intermediate in the preparation of fenbendazole, a broad-spectrum anthelmintic. evitachem.com Research in this area aims to leverage 4-aminophenyl thiocyanate as a starting material for novel bioactive compounds, potentially for use in medicinal chemistry and agrochemicals. researchgate.net

The overarching goal is to utilize this relatively simple starting material to efficiently construct complex molecules with desirable properties, capitalizing on the unique reactivity imparted by its two functional groups.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2987-46-4 | scbt.com |

| Molecular Formula | C₇H₆N₂S | scbt.com |

| Molecular Weight | 150.20 g/mol | scbt.com |

| Melting Point | 52-54 °C | nih.govacs.org |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Characteristic Peaks/Signals | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (d, J = 8 Hz, 2H), 6.67 (d, J = 8 Hz, 2H), 3.96 (s, 2H, NH₂) | nih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | δ 148.8 (C₁), 134.4 (C₃,₅), 116.0 (C₂,₆), 112.3 (SCN), 109.6 (C₄) | nih.gov |

| Infrared (IR) (neat, cm⁻¹) | 3415, 3345 (N-H), 2145 (S-C≡N), 1177, 1083, 820 | nih.gov |

| Mass Spectrometry (MS) (EI, 70 eV) m/z (%) | 150 [M⁺], 124, 118, 58 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYFRQQXXXRJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183985 | |

| Record name | Thiocyanic acid, p-aminophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-46-4 | |

| Record name | Rhodan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Thiocyanatoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rodan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, p-aminophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-aminophenyl)sulfanyl]formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Thiocyanatoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q83LHW6L5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Chemical Transformations of Thiocyanic Acid, P Aminophenyl Ester

General Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate group (R-S-C≡N) is characterized by a single bond between the organic group (R) and the sulfur atom, and a triple bond between the carbon and nitrogen atoms. wikipedia.org This arrangement makes the thiocyanate group susceptible to a variety of chemical reactions, particularly nucleophilic attacks. The presence of both a sulfur and a carbon atom that can act as electrophilic centers allows for different reaction pathways depending on the nature of the attacking nucleophile and the reaction conditions. Aryl thiocyanates are noted as being highly versatile synthetic intermediates due to the reactivity of this group. fiveable.me

One of the primary modes of reactivity for aryl thiocyanates involves nucleophilic attack at the sulfur atom. In this process, a nucleophile attacks the sulfur, leading to the cleavage of the sulfur-carbon (S-CN) bond and displacement of the cyanide ion (CN⁻). This pathway is observed in reactions with certain soft nucleophiles. For instance, the reaction of an aryl thiocyanate with p-nitrothiophenoxide ion has been shown to proceed via nucleophilic displacement at the sulfur atom. researchgate.net This type of reaction is crucial for the formation of unsymmetrical disulfides.

The general mechanism can be represented as: Ar-S-CN + Nu⁻ → Ar-S-Nu + CN⁻

This reactivity highlights the electrophilic nature of the sulfur atom in the thiocyanate group, which can be attributed to the electron-withdrawing effect of the adjacent cyano group.

Alternatively, nucleophilic attack can occur at the carbon atom of the thiocyanate's cyano group. The carbon atom is triple-bonded to nitrogen, making it an electrophilic center. Nucleophilic addition to the C≡N triple bond is a common reaction pathway for nitriles and related functional groups. This type of attack can lead to the formation of various heterocyclic compounds or other functional groups. For example, the hydrolysis of organic thiocyanates to form thiocarbamates, known as the Riemschneider thiocarbamate synthesis, proceeds through the initial attack of water or hydroxide on the thiocyanate carbon. wikipedia.org Similarly, reactions with amines or other nitrogen nucleophiles can lead to the formation of substituted thioureas or heterocyclic systems like thiazoles. mdpi.comyoutube.com

The general representation of this attack is: Ar-S-C≡N + Nu⁻ → Ar-S-C(Nu)=N⁻

The resulting intermediate can then be protonated or undergo further reaction to yield the final product. The competition between nucleophilic attack at the sulfur versus the carbon atom is a key aspect of thiocyanate chemistry, influenced by factors such as the nature of the nucleophile, solvent, and the electronic properties of the aryl group.

Transformations into Other Sulfur-Containing Functionalities

The versatile reactivity of the thiocyanate group makes p-aminophenyl thiocyanate a useful precursor for a range of other sulfur-containing molecules, including sulfides, thioesters, and disulfides. mdpi.comresearchgate.netresearchgate.net

Organic thiocyanates are effective precursors for the synthesis of sulfides (thioethers). researchgate.netresearchgate.net This transformation typically involves the reaction of the thiocyanate with an organometallic reagent, such as a Grignard reagent or an organolithium compound. The nucleophilic carbanion from the organometallic reagent attacks the sulfur atom, displacing the cyanide group and forming a new carbon-sulfur bond.

Reaction Scheme: Ar-SCN + R-M → Ar-S-R + M-CN (where M = MgX, Li)

This method provides a direct route to unsymmetrical sulfides. While specific studies on p-aminophenyl thiocyanate are not extensively detailed in this context, the general transformation is a well-established reaction for aryl thiocyanates. The amino group on the phenyl ring would need to be considered, as it could potentially react with the organometallic reagent, necessitating a protection strategy in some cases.

| Thiocyanate Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Thiocyanate | Grignard Reagents (R-MgX) | Ethereal Solvents (e.g., THF, Diethyl ether) | Aryl-Alkyl/Aryl-Aryl Sulfide | researchgate.netresearchgate.net |

| Aryl Thiocyanate | Organolithium Reagents (R-Li) | Aprotic Solvents | Aryl-Alkyl/Aryl-Aryl Sulfide | researchgate.net |

Aryl thiocyanates can be converted into thioesters, which are valuable intermediates in organic chemistry. mdpi.com One notable method involves the Pummerer rearrangement of aryl thiocyanates, which can be utilized to introduce thioester functionalities. fiveable.me Another approach involves the reaction of the thiocyanate with a carboxylic acid derivative. For example, peptide thioesters, which are crucial for native chemical ligation, can be prepared from intermediates derived from S-cyanylation reactions. scispace.com The conversion can also be achieved by reacting thiocyanates with acylating agents under specific conditions that promote the formation of the thioester linkage.

| Precursor | Reagents/Method | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Thiocyanate | Pummerer Rearrangement | Requires oxidation adjacent to sulfur | Thioester | fiveable.me |

| S-Cyanylated Peptide | Hydrazinolysis followed by acyl transfer | Aqueous buffer systems | Peptide Thioester | scispace.com |

The conversion of organic thiocyanates into symmetrical disulfides is a synthetically useful transformation, as it provides a route to the disulfide functionality that avoids the use of often foul-smelling thiols. organic-chemistry.org A reported method involves the treatment of organic thiocyanates with sodium in silica gel at room temperature. organic-chemistry.org This reductive coupling reaction is efficient for preparing symmetrical disulfides.

Reaction Scheme: 2 Ar-SCN + 2 Na → Ar-S-S-Ar + 2 NaCN

Unsymmetrical disulfides can also be synthesized. This is typically achieved by reacting an aryl thiocyanate with a thiol or thiolate, where the thiolate anion acts as a nucleophile attacking the sulfur atom of the thiocyanate, displacing the cyanide ion. nih.gov

Reaction Scheme: Ar-SCN + R-S⁻ → Ar-S-S-R + CN⁻

| Thiocyanate Substrate | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Thiocyanate | Sodium in Silica Gel | Room Temperature | Symmetrical Disulfide | organic-chemistry.org |

| Aryl Thiocyanate | Thiolate (R-S⁻) | Various Solvents | Unsymmetrical Disulfide | nih.gov |

Conversion to Thiols

The thiocyanate group (-SCN) of Thiocyanic acid, p-aminophenyl ester can be converted to a thiol (or mercaptan) group (-SH), yielding p-aminothiophenol. This transformation is a common reaction for organic thiocyanates and can be achieved through various reductive cleavage methods. While direct literature on the conversion of this compound to p-aminothiophenol is not extensively detailed, the reaction is expected to proceed based on the known reactivity of aryl thiocyanates.

One effective method for this conversion involves the use of phosphorus pentasulfide (P₂S₅) in a suitable solvent like refluxing toluene. nih.gov This method is advantageous as it operates under non-reductive conditions, avoiding the use of harsh and expensive reducing agents. nih.gov The proposed mechanism involves an initial thionation of the thiocyanate functionality by P₂S₅ to form a dithiocarbamate (B8719985) intermediate. This intermediate then decomposes in the presence of residual acid to yield the corresponding thiol. nih.gov

Other established methods for the reduction of organic thiocyanates to thiols include the use of alkali metals in liquid ammonia, zinc and hydrochloric acid (Zn-HCl), catalytic hydrogenation (e.g., H₂ with a molybdenum disulfide catalyst), and metal hydrides like lithium aluminum hydride (LAH). nih.gov The choice of reagent can influence the reaction conditions and the tolerance of other functional groups present in the molecule.

Table 1: Reagents for the Conversion of Organic Thiocyanates to Thiols

| Reagent | Conditions | Reference |

| Phosphorus Pentasulfide (P₂S₅) | Refluxing toluene | nih.gov |

| Lithium Aluminum Hydride (LAH) | Ether or THF | nih.gov |

| Zinc/Hydrochloric Acid (Zn/HCl) | Acidic aqueous solution | nih.gov |

| Sodium in Liquid Ammonia | Low temperature | nih.gov |

Formation of Thiocarbamates

This compound can undergo reactions to form thiocarbamates. Thiocarbamates are a class of organic compounds that contain the functional group -N(R)-C(=S)OR'. The formation of thiocarbamates from organic thiocyanates typically involves their reaction with alcohols.

One synthetic route involves the reaction of thiocyanates with alcohols in the presence of sulfuric acid, which yields N-substituted thiocarbamates. researchgate.net This alcoholysis of the thiocyanate provides a direct method for the synthesis of this class of compounds. researchgate.net Additionally, thiocarbamates can be synthesized through the rearrangement of thiocyanates to isothiocyanates, which then react with an alcohol. google.com This process can be facilitated by heating. google.com

The general reaction for the formation of a thiocarbamate from an aryl thiocyanate and an alcohol can be represented as:

Ar-SCN + R'OH → Ar-NH-C(=S)OR'

The synthesis of thiocarbamates is of significant interest as these compounds have applications in various fields, including medicine and agriculture. researchgate.net Greener synthetic methods are also being explored, such as the addition of an amine to potassium thiocyanate. nih.gov

Cyanothiolated Compounds

While the term "cyanothiolated compounds" is not standard, it can be interpreted as compounds formed through a cyanothiolation reaction, where a substrate is functionalized with a thiocyanate (-SCN) group. In this context, this compound itself is a cyanothiolated aromatic amine.

Aryl thiocyanates are important intermediates in organic synthesis as they can be converted into other functional groups such as thiophenols, thioethers, and sulfonyl cyanides. nih.gov The synthesis of aryl thiocyanates can be achieved through the direct thiocyanation of aryl compounds. For instance, anilines can be thiocyanated using reagents like ammonium (B1175870) persulfate and ammonium thiocyanate. nih.gov

This compound can potentially act as a cyanothiolating agent, transferring its -SCN group to a suitable nucleophile, although this reactivity is not widely documented. The reactivity would depend on the specific reaction conditions and the nature of the nucleophile.

Sulfinyl Cyanide Formation

The oxidation of the thiocyanate group in this compound can lead to the formation of a sulfinyl cyanide. The oxidation of thiocyanate ions (SCN⁻) has been studied in biological systems, where it can be oxidized to cyanide (CN⁻) and sulfate (SO₄²⁻) by systems such as lactoperoxidase-hydrogen peroxide. nih.gov

Reactions Involving the p-Aminophenyl Moiety

Amination Reactions

The primary amino group (-NH₂) on the phenyl ring of this compound is a key site for reactivity, allowing for various amination reactions. One such reaction is the formation of N-aryl thioureas. This can be achieved by reacting anilines with ammonium thiocyanate in an acidic medium like acetic acid. researchgate.net This reaction directly involves the nucleophilic character of the amino group.

The general scheme for this reaction is:

Ar-NH₂ + NH₄SCN → Ar-NH-C(=S)-NH₂ + NH₃

This transformation is a foundational step in the synthesis of various heterocyclic compounds. For example, the resulting phenylthiourea derivatives can be used as precursors for the synthesis of 2-aminobenzothiazoles. researchgate.net

Derivatization of the Amino Group

The amino group of this compound can be readily derivatized through a variety of reactions, including acylation to form amides. The synthesis of amides from primary amines and carboxylic acids is a fundamental transformation in organic chemistry.

A general and efficient method for this amidation involves the direct condensation of a carboxylic acid with the amine in the presence of a coupling agent such as titanium tetrachloride (TiCl₄) in pyridine. nih.gov Another common method is the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with the amine. rsc.org

Table 2: Common Reagents for the Derivatization of Amines to Amides

| Reagent/Method | Description | Reference |

| Carboxylic Acid + TiCl₄ | Direct condensation of a carboxylic acid and an amine. | nih.gov |

| Carboxylic Acid + SOCl₂ | One-pot synthesis where the carboxylic acid is first converted to an acyl chloride. | rsc.org |

| Phenylisothiocyanate (PITC) | Used for the derivatization of amino acids to form phenylthiocarbamyl derivatives for analysis. nih.gov | nih.gov |

The derivatization of the amino group is a versatile strategy to modify the properties of the molecule, for instance, to introduce fluorescent tags or to build more complex molecular architectures. For example, the reaction with phenylisothiocyanate is a well-established method for the pre-column derivatization of amino acids for HPLC analysis. nih.gov

Cyclization Reactions in Multicomponent Systems

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to the synthesis of diverse heterocyclic scaffolds. This compound, also known as p-aminophenyl isothiocyanate or 4-aminophenyl isothiocyanate, serves as a versatile building block in such transformations. The electrophilic carbon atom of the isothiocyanate group readily participates in nucleophilic additions, initiating a cascade of reactions that culminate in the formation of various heterocyclic rings. These reactions are prized for their ability to generate molecular complexity from simple starting materials in a one-pot fashion, often with high yields and procedural simplicity.

Detailed research has demonstrated the utility of aryl isothiocyanates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. By extension, p-aminophenyl isothiocyanate is a key reactant in the construction of polysubstituted pyridines, pyrans, and other fused heterocyclic systems. These reactions typically proceed through the initial formation of a thiourea or a related intermediate, which then undergoes intramolecular cyclization and subsequent transformations. The p-aminophenyl group is retained in the final product, imparting its specific electronic and structural properties to the resulting heterocyclic molecule.

One notable example of such a multicomponent cyclization is the synthesis of highly substituted pyridinethiones. In a typical three-component reaction, p-aminophenyl isothiocyanate can react with an active methylene compound, such as malononitrile, and a compound containing an activated carbon-carbon double bond. The reaction proceeds through a series of conjugate additions and cyclization steps to afford the final pyridinethione product in a single operation.

Another significant application involves the synthesis of substituted 2-aminothiophenes. While the classic Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, multicomponent variations offer a more direct route to highly functionalized derivatives. For instance, the reaction of an α-halo ketone, an active methylene nitrile, and p-aminophenyl isothiocyanate can lead to the formation of a 2-amino-4,5-disubstituted thiophene ring system.

Furthermore, the reactivity of the isothiocyanate group in p-aminophenyl isothiocyanate allows for its participation in the synthesis of various other heterocyclic systems through multicomponent strategies. These include, but are not limited to, pyrimidines, thiazoles, and quinazolines, depending on the specific combination of reactants employed. The versatility of these reactions underscores the importance of p-aminophenyl isothiocyanate as a precursor for generating libraries of structurally diverse heterocyclic compounds with potential applications in various fields of chemistry.

Below are interactive data tables summarizing representative multicomponent cyclization reactions involving aryl isothiocyanates, illustrating the expected transformations for this compound.

Table 1: Synthesis of Polysubstituted Pyridinethiones

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| This compound | Malononitrile | Phenacyl bromide | Triethylamine / Ethanol | 2-amino-4-(4-aminophenyl)-5-benzoyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile |

| This compound | Ethyl cyanoacetate | Chalcone | Piperidine / DMF | Ethyl 2-amino-4-(4-aminophenyl)-5-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate |

| This compound | Cyanothioacetamide | Benzaldehyde | Morpholine / Methanol (B129727) | 4-(4-aminophenyl)-3-cyano-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyridine-5-carbothioamide |

Table 2: Synthesis of Substituted 4H-Pyran and 4H-Thiopyran Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| This compound | Malononitrile | Aromatic Aldehyde | CuFe2O4@starch / Ethanol | 2-amino-4-aryl-6-(4-aminophenylamino)-4H-pyran-3,5-dicarbonitrile |

| This compound | Malononitrile | Carbon Disulfide, Primary Amine | Triethylamine | 2-(4-aminophenylimino)-4-imino-6-thioxo-5,6-dihydro-4H-thiopyran-3-carbonitrile |

Mechanistic Studies of Reactions Involving Thiocyanic Acid, P Aminophenyl Ester

Proposed Mechanisms for Thiocyanation Reactions

The introduction of a thiocyanate (B1210189) group onto an aromatic ring, such as in the formation of 4-aminophenyl thiocyanate from aniline (B41778), can proceed through several mechanistic pathways, primarily categorized as electrophilic, radical, and ionic mechanisms.

Electrophilic Thiocyanation: This is a common pathway for the thiocyanation of electron-rich aromatic compounds like anilines. The reaction involves an electrophilic thiocyanating agent that attacks the aromatic ring. In many procedures, the electrophilic species, SCN⁺, is generated in situ. For example, the reaction of N-bromosuccinimide (NBS) with a thiocyanate salt, such as potassium thiocyanate (KSCN), is proposed to form N-thiocyanatosuccinimde, which then serves as a precursor for the electrophilic thiocyanate. The electron-donating amino group of the aniline derivative activates the aromatic ring, directing the electrophilic attack to the para position to yield 4-aminophenyl thiocyanate.

Radical Thiocyanation: In photochemical and electrochemical methods, a radical mechanism is often proposed. This pathway involves the generation of a thiocyanate radical (•SCN). For instance, under visible light irradiation, a photosensitizer can facilitate a single electron transfer (SET) from a thiocyanate anion (SCN⁻) to generate the •SCN radical. acs.org This highly reactive radical then attacks the aromatic ring of the aniline derivative. Similarly, in electrochemical synthesis, the anodic oxidation of the thiocyanate anion can produce the thiocyanate radical. rsc.org

Ionic Pathway: Some studies suggest that the thiocyanation of certain aromatic compounds may proceed through an ionic pathway. researchgate.net While less commonly detailed for aniline derivatives, this mechanism would involve the formation of ionic intermediates that lead to the final thiocyanated product.

The choice of reagents and reaction conditions plays a critical role in determining which of these mechanisms is predominant. Below is a table summarizing various conditions for the thiocyanation of aniline.

| Reagent System | Solvent | Proposed Mechanism | Reference |

| NBS/KSCN | Ethanol | Electrophilic | mdpi.com |

| (NH₄)₂S₂O₈/NH₄SCN | Solvent-free (mechanochemical) | Not specified | acs.org |

| NH₄SCN/O₂ | Acetonitrile | Radical (singlet oxygen mediated) | acs.org |

| Electrochemical (anodic oxidation of NH₄SCN) | Acetonitrile | Radical | rsc.org |

Electron Transfer Processes

Electron transfer is a key step in many modern synthetic methods for thiocyanation, particularly those that are promoted by light or electricity. nih.gov These processes typically involve a single electron transfer (SET) to generate a thiocyanate radical.

In photochemically induced thiocyanation, a photosensitizer, upon absorption of light, is excited to a higher energy state. In this excited state, it can accept an electron from a thiocyanate anion, resulting in the formation of a thiocyanate radical and the reduced form of the photosensitizer. nih.gov The thiocyanate radical is the key reactive species that initiates the thiocyanation of the aromatic substrate. The photocatalytic cycle is completed by the re-oxidation of the photosensitizer, often by an oxidant like molecular oxygen present in the reaction mixture.

Electrochemical methods provide another avenue for initiating thiocyanation via electron transfer. In an electrochemical cell, the thiocyanate anion can be oxidized at the anode to generate the thiocyanate radical. rsc.org This radical can then dimerize to form thiocyanogen, (SCN)₂, which can act as an electrophilic thiocyanating agent, or the radical can directly attack the aromatic substrate. rsc.org The efficiency and selectivity of these electrochemical reactions can be influenced by factors such as the electrode material, solvent, and supporting electrolyte.

Nucleophilic Attack Pathways

While the formation of 4-aminophenyl thiocyanate often involves an electrophilic attack on the aniline ring, the resulting thiocyanate group itself can be subject to nucleophilic attack. The sulfur atom in the thiocyanate group is electrophilic and can be attacked by nucleophiles.

One significant reaction pathway involving nucleophilic attack is the in situ cyclization of ortho-substituted anilines. For anilines with a nucleophilic group at the ortho position to the newly introduced thiocyanate, an intramolecular nucleophilic attack can occur. For instance, in the thiocyanation of anilines substituted at the C-4 position, the initial product can undergo a subsequent in situ cyclization where the amino group attacks the carbon of the thiocyanate group, leading to the formation of 1,3-benzothiazol-2-amines. acs.org

Furthermore, the sulfur atom of an aryl thiocyanate can be attacked by external nucleophiles. For example, the reaction of an aryl thiocyanate with a thiophenoxide ion can lead to a nucleophilic displacement at the sulfur atom, resulting in the formation of a disulfide and a cyanide ion. researchgate.net This reactivity highlights the potential of thiocyanic acid, p-aminophenyl ester to act as an electrophile in the presence of strong nucleophiles.

Intramolecular Rearrangements

While direct intramolecular rearrangements of the thiocyanate group in 4-aminophenyl thiocyanate are not extensively documented, related intramolecular reactions can occur. As mentioned in the previous section, the cyclization of thiocyanated anilines to form benzothiazole derivatives is a form of intramolecular reaction that can be considered a type of rearrangement following the initial thiocyanation step. acs.org This process involves an intramolecular nucleophilic attack of the amino group onto the thiocyanate functionality.

Another potential, though less common, intramolecular process could involve the rearrangement of the thiocyanate group to an isothiocyanate. However, this transformation typically requires specific conditions, such as high temperatures or the presence of certain catalysts, and is more commonly observed with alkyl thiocyanates. For aryl thiocyanates, the S-C bond to the aromatic ring is generally more stable.

Solvent Effects on Reaction Mechanisms

In a study on singlet oxygen-mediated regioselective thiocyanation of anilines, various solvents were screened, including dichloromethane (B109758) (DCM), 1,2-dichloroethane (DCE), dimethylsulfoxide (DMSO), methanol (B129727) (MeOH), tetrahydrofuran (THF), and dimethylformamide (DMF). It was found that acetonitrile (ACN) provided the best yield of the thiocyanated product, suggesting that a polar aprotic solvent is optimal for this particular radical-based mechanism. acs.org

In the context of electrochemical thiocyanation, the solvent system can play a crucial role. For instance, the use of acidic solvents can polarize the electrochemically generated thiocyanogen, enhancing its electrophilicity and facilitating the attack on the aromatic nucleus. rsc.org The presence of acids of varying strengths can have different effects; for example, a strong proton donor like perchloric acid was found to form a hydrogen-bonded complex with thiocyanogen, which was less reactive in the thiocyanation reaction. researchgate.net

Furthermore, the development of mechanochemical methods for thiocyanation highlights the possibility of performing these reactions in the absence of a solvent. acs.org These solvent-free conditions are not only environmentally friendly but can also lead to different reaction kinetics and product distributions compared to solution-phase reactions.

Spectroscopic Characterization in Research of Thiocyanic Acid, P Aminophenyl Ester

The structural elucidation and characterization of thiocyanic acid, p-aminophenyl ester (also known as 4-aminophenyl thiocyanate) are heavily reliant on various spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and electronic environment. Research utilizes vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, to identify characteristic bond vibrations, while Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen, carbon, and nitrogen atomic nuclei within the molecule.

Computational and Theoretical Chemistry Studies of Thiocyanic Acid, P Aminophenyl Ester

Density Functional Theory (DFT) Calculations

Although the specific literature found does not detail a full DFT analysis as outlined, a foundational understanding of these computational techniques is crucial. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method due to its favorable balance between accuracy and computational cost. The following sections describe the types of analyses that are typically performed in a DFT study.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For derivatives of phenylthiocyanate, computational studies have been performed to understand their electronic structure. rsc.org

| Parameter | Atom Pair/Triplet/Quartet | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S | Data not available | |

| S-C≡N | Data not available | |

| C-N (amino) | Data not available | |

| **Bond Angles (°) ** | ||

| C-S-C | Data not available | |

| S-C-N | Data not available | |

| Dihedral Angles (°) | ||

| C-C-S-C | Data not available |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The vibrational modes correspond to specific bond stretches, bends, and torsions. For instance, the characteristic stretching frequency of the thiocyanate (B1210189) (–SCN) group is a key feature in the vibrational spectrum. Studies on molecules containing the thiocyanate group have used vibrational analysis to understand interactions with their environment. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | Data not available | Thiocyanate group stretch |

| ν(C-S) | Data not available | Carbon-Sulfur stretch |

| ν(N-H) | Data not available | Amino group symmetric stretch |

| δ(N-H) | Data not available | Amino group scissoring |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. Molecular orbital calculations have been reported for 4-aminophenylthiocyanate using semi-empirical methods. rsc.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge distribution analysis provides insight into the electronic landscape of a molecule by assigning partial atomic charges to each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule. Methods like Mulliken population analysis, Natural Population Analysis (NPA), and Hirshfeld analysis are used to calculate these charges. For substituted phenylthiocyanates, understanding the charge distribution is key to predicting their reactivity. rsc.org

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals. These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), provide a quantitative measure of a molecule's reactivity and stability.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Global Softness (S) | 1/η | Data not available |

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and between molecules. This analysis is crucial for understanding molecular recognition, crystal packing, and supramolecular chemistry.

Ab Initio Calculations

Ab initio quantum chemistry methods are a class of computational procedures for solving the electronic Schrödinger equation, based on fundamental principles of quantum mechanics without the use of experimental data. These calculations are instrumental in determining the geometric and electronic structures of molecules. For Thiocyanic acid, p-aminophenyl ester, also known as 4-aminophenyl thiocyanate, ab initio studies, particularly those employing Density Functional Theory (DFT), provide profound insights into its molecular properties.

DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, can be used to optimize the molecular geometry of p-aminophenyl thiocyanate and to compute a variety of its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies on analogous aniline (B41778) derivatives demonstrate that substituents on the aromatic ring significantly influence these electronic properties. researchgate.net For p-aminophenyl thiocyanate, the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing thiocyanate (-SCN) group dictates the electronic distribution and reactivity of the molecule. Ab initio calculations can precisely quantify these effects. Properties such as ionization potential (IP), electron affinity (EA), and dipole moment are also readily calculated, providing a comprehensive electronic profile of the compound.

Below is a table representing typical electronic properties that would be determined for this compound and related substituted analogs through ab initio calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| This compound | -5.85 | -1.25 | 4.60 | 6.50 | 1.05 |

| Thiocyanic acid, p-(N-methylamino)phenyl ester | -5.70 | -1.20 | 4.50 | 6.35 | 1.10 |

| Thiocyanic acid, p-(N,N-dimethylamino)phenyl ester | -5.58 | -1.15 | 4.43 | 6.22 | 1.12 |

| Thiocyanic acid, p-amino-m-methylphenyl ester | -5.82 | -1.28 | 4.54 | 6.47 | 1.08 |

| Thiocyanic acid, p-amino-m-chlorophenyl ester | -5.95 | -1.45 | 4.50 | 6.65 | 1.25 |

Note: The data in this table is hypothetical and serves to illustrate the types of results generated from ab initio calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on structural correlation)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target and to understand the structural features that govern this activity.

The fundamental principle of QSAR is that the variation in the biological activity of a group of structurally related compounds is dependent on the variation in their structural properties. nih.gov These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. To build a robust QSAR model, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to create an equation that links the descriptors to the activity. nih.gov

For aromatic compounds like the derivatives of p-aminophenyl thiocyanate, key descriptors often include:

Hydrophobicity: Represented by log P (the logarithm of the partition coefficient between octanol and water), which influences how a compound distributes between aqueous and lipid environments in a biological system.

Electronic Properties: Descriptors such as the energy of the LUMO (E_lumo), Hammett constants (σ), and dipole moment describe the electronic nature of the molecule and its ability to engage in electrostatic or charge-transfer interactions. nih.gov

Steric/Topological Descriptors: Molar refractivity (MR), molecular weight (MW), and connectivity indices provide information about the size, shape, and branching of the molecule, which are critical for its fit within a receptor binding site. acs.org

A typical QSAR study on p-aminophenyl thiocyanate derivatives would involve synthesizing or computationally generating a series of analogs with different substituents on the aromatic ring or the amino group. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed. Such a model might take the form of the following hypothetical equation:

log(1/IC₅₀) = c₁ * logP + c₂ * E_lumo + c₃ * MR + constant

This equation would quantify the contribution of hydrophobicity, electronic character, and steric properties to the biological activity, providing a clear structural correlation.

The table below illustrates a hypothetical dataset for a QSAR study of substituted p-aminophenyl thiocyanate derivatives.

| Substituent (R) | log P | E_lumo (eV) | Molar Refractivity (MR) | log(1/IC₅₀) |

| -H | 2.10 | -1.25 | 45.5 | 5.30 |

| -CH₃ | 2.65 | -1.28 | 50.1 | 5.55 |

| -Cl | 2.81 | -1.45 | 50.3 | 5.70 |

| -OCH₃ | 2.05 | -1.20 | 47.8 | 5.45 |

| -NO₂ | 1.85 | -2.10 | 47.0 | 6.10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Simulations (Focus on binding sites and interactions at a chemical level)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjptonline.org This method is crucial for understanding the binding mode of a ligand at a chemical level, identifying key interactions that stabilize the complex, and estimating the binding affinity. nih.gov For this compound, molecular docking simulations can elucidate its potential interactions within the active site of a target enzyme or receptor.

The docking process begins with the three-dimensional structures of both the ligand (p-aminophenyl thiocyanate) and the receptor protein. The ligand's structure can be optimized using computational chemistry methods. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB). A defined region on the receptor, known as the binding site or active site, is specified for the docking calculation. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within this binding site. dergipark.org.tr

Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the complex. The pose with the lowest energy score is typically considered the most likely binding mode. rjptonline.org Analysis of this predicted binding mode reveals specific molecular interactions, such as:

Hydrogen Bonds: The amino group of p-aminophenyl thiocyanate can act as a hydrogen bond donor, while the nitrogen atom of the thiocyanate group can act as an acceptor.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The polar thiocyanate group can participate in electrostatic interactions with charged or polar residues.

The results of a docking study provide valuable insights into the structural basis of a ligand's activity and can guide the design of new analogs with improved binding affinity and selectivity.

The following table presents hypothetical results from a molecular docking simulation of this compound and its derivatives into a putative enzyme active site.

| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |

| This compound | -7.5 | 3.5 | Tyr122, Phe210, Ser150, Leu214 |

| Thiocyanic acid, p-(N-acetylamino)phenyl ester | -8.2 | 1.2 | Tyr122, Phe210, Ser150, Arg153 |

| Thiocyanic acid, p-amino-m-hydroxyphenyl ester | -7.9 | 2.1 | Tyr122, Phe210, Ser150, Asp148 |

| Thiocyanic acid, p-aminophenyl isothiocyanate | -7.3 | 4.5 | Tyr122, Phe210, Leu214 |

Note: The data in this table is hypothetical and intended to illustrate the output of a molecular docking study. Ki (inhibition constant) is estimated from the binding energy.

Applications and Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The structure of thiocyanic acid, p-aminophenyl ester is particularly well-suited for the synthesis of various heterocyclic compounds, most notably benzothiazoles and their derivatives. The presence of the aniline-like amino group and the thiocyanate (B1210189) functionality allows for intramolecular cyclization reactions, often preceded by an intermolecular reaction to form a key intermediate.

Substituted anilines, including p-aminophenyl derivatives, react with sources of thiocyanate, such as ammonium (B1175870) or potassium thiocyanate, to form substituted phenylthiourea intermediates. globalresearchonline.net These thioureas are pivotal in the synthesis of heterocyclic compounds. globalresearchonline.net For instance, the oxidative cyclization of these arylthiourea intermediates is a common and effective method for producing 2-aminobenzothiazoles. globalresearchonline.netresearchgate.net This reaction can be catalyzed by agents like bromine. researchgate.netderpharmachemica.com The 2-aminobenzothiazole core is a significant pharmacophore found in many biologically active molecules.

The general synthetic pathway involves the reaction of a p-substituted aniline (B41778) with a thiocyanate salt to yield a phenylthiourea derivative. This intermediate can then undergo cyclization to form the benzothiazole ring system. This approach is a cornerstone in the synthesis of a variety of substituted benzothiazoles. derpharmachemica.comnih.gov Beyond benzothiazoles, thiourea intermediates derived from this compound can be used to prepare other heterocyclic systems like thiazoles and thietanes. globalresearchonline.netclockss.org

| Heterocyclic System | Key Intermediate | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-Aminobenzothiazoles | Substituted Phenylthiourea | Reaction of a p-substituted aniline with ammonium thiocyanate, followed by oxidative cyclization. | globalresearchonline.netderpharmachemica.com |

| Thiazoles | Thiourea | Hantzsch synthesis involving the reaction of α-halocarbonyl compounds with thiourea derivatives. | clockss.org |

| Thietanes | Thiourea | Used in the preparation of four-membered sulfur-containing rings. | globalresearchonline.net |

| 1,3-Thiazetidin-4-ones | Thiourea | Serves as a building block for four-membered heterocyclic ketones. | globalresearchonline.net |

Scaffold for Multi-functionalized Organic Molecules

The inherent functionality of this compound makes it an excellent scaffold for constructing multi-functionalized organic molecules. The aromatic ring, the amino group, and the thiocyanate group all serve as handles for introducing additional chemical diversity. Organic thiocyanates are recognized as valuable building blocks for efficiently accessing various sulfur-containing functional groups and molecular frameworks. wikipedia.org

The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide range of substituents. For example, reactions with isothiocyanates or acid chlorides can convert the amino group into thiourea or amide functionalities, respectively, introducing new structural motifs and reactive sites. nih.govmdpi.com Similarly, the thiocyanate group can be transformed into other sulfur-containing groups such as thiols, thioethers, or disulfides, further expanding the molecular complexity. nih.govresearchgate.net

The synthesis of substituted phenylthioureas from anilines and ammonium thiocyanate is a prime example of its use as a scaffold. globalresearchonline.net These thiourea derivatives are not just intermediates for heterocycles but are also stable, multi-functional molecules in their own right, featuring amino, imino, and thiol tautomeric forms. globalresearchonline.net The utility of the p-aminophenyl scaffold is also demonstrated in the synthesis of complex biological analogues, such as phosphinic acid pseudopeptide analogues of pteroyl glutamic acid, where a protected p-aminophenyl phosphinic acid ester is a key building block. nih.gov

Integration in Diverse Organic Reaction Sequences

This compound and its precursors are seamlessly integrated into multi-step organic reaction sequences to build complex target molecules. A typical sequence often begins with the formation of an aryl thiocyanate or its isothiocyanate isomer, which then undergoes further transformations.

A representative reaction sequence is the synthesis of biologically active benzothiazole derivatives.

Formation of Thiourea Intermediate : The sequence starts with the reaction of a substituted aniline with ammonium thiocyanate. This step yields a substituted phenylthiourea. globalresearchonline.netderpharmachemica.com

Cyclization to Benzothiazole Core : The phenylthiourea intermediate is then subjected to oxidative cyclization, often using bromine in a suitable solvent, to form the 2-aminobenzothiazole ring system. researchgate.netnih.gov

Further Functionalization : The resulting 2-aminobenzothiazole, which still contains a reactive amino group, can be further modified. For instance, it can be reacted with various electrophiles like chloroacetyl chloride to introduce new side chains. nih.gov These side chains can then be reacted with other molecules, such as substituted piperazines, to generate a library of derivatives with potential therapeutic applications. nih.gov

This step-wise approach allows for the systematic construction of complex molecules with a high degree of control over the final structure. The p-aminophenyl thiocyanate moiety acts as a linchpin, connecting different parts of the synthetic sequence.

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Thiourea Synthesis | Creation of the key intermediate for cyclization. | p-Substituted Aniline, Ammonium Thiocyanate |

| 2 | Oxidative Cyclization | Formation of the 2-Aminobenzothiazole heterocyclic core. | Bromine |

| 3 | N-Acylation | Introduction of a reactive side chain onto the amino group. | Chloroacetyl Chloride |

| 4 | Nucleophilic Substitution | Attachment of diverse functional groups to the side chain. | Substituted Piperazines |

Utilization in Derivatization for Analytical Techniques

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to make it more suitable for separation and detection, particularly in chromatography. nih.govsigmaaldrich.com Isothiocyanates, such as the closely related phenylisothiocyanate (PITC), are widely used as pre-column derivatization reagents for the analysis of amines and amino acids by High-Performance Liquid Chromatography (HPLC). nih.govscholarsresearchlibrary.com

The principle involves the reaction of the isothiocyanate group with the primary or secondary amine of the analyte to form a stable phenylthiocarbamyl (PTC) derivative. nih.govscholarsresearchlibrary.com This reaction proceeds smoothly at room temperature. nih.gov The resulting PTC derivative typically possesses a strong chromophore (the phenyl ring), which allows for sensitive detection using a UV detector, often at a wavelength of 254 nm. nih.govresearchgate.net This method enhances detection sensitivity and improves chromatographic separation. researchgate.net

While PITC is the most common reagent, the use of a p-aminophenyl isothiocyanate would offer unique advantages. The introduction of a p-amino group onto the derivatizing tag provides an additional site for modification. This primary amine could be subsequently labeled with a fluorophore for highly sensitive fluorescence detection or used to alter the polarity and retention characteristics of the derivative during chromatographic separation. The concept of modifying the phenyl ring of the isothiocyanate reagent is established, with reagents like p-(dimethylamino)phenyl isothiocyanate being explored to enhance detectability in LC/ESI-MS/MS. researchgate.net The utility of the p-aminophenyl moiety as a derivatization tag is also seen in the analysis of organic acids using N-(4-aminophenyl)piperidine, which significantly improves detection limits in mass spectrometry. researchwithrowan.comrowan.edu

| Technique | Analyte Class | Principle of Derivatization | Advantage of the Phenylisothiocyanate Tag | Potential Advantage of p-Aminophenyl Moiety |

|---|---|---|---|---|

| HPLC-UV | Amino Acids, Peptides, Amines | Reaction of the isothiocyanate group with the analyte's amino group to form a phenylthiocarbamyl (PTC) derivative. | Introduces a strong UV chromophore for sensitive detection. nih.gov | Provides a secondary site for further labeling (e.g., fluorescence). |

| LC-MS/MS | Amines | Formation of a thiourea structure that can be efficiently fragmented in the mass spectrometer to give a specific and intense product ion. | Improves separation, ionization efficiency, and allows for sensitive detection through specific fragmentation patterns. researchgate.net | Can be used to tune the ionization efficiency and fragmentation behavior of the derivative. |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of efficient, sustainable, and versatile synthetic routes to aryl thiocyanates, including p-aminophenyl ester, remains a significant research focus. While traditional methods exist, emerging strategies are targeting improved yields, milder reaction conditions, and the use of more environmentally benign reagents.

Future research is likely to concentrate on the following areas:

Transition-Metal Catalysis: Copper-catalyzed reactions have shown considerable promise for the synthesis of aryl thiocyanates. researchgate.netorganic-chemistry.orgthieme-connect.com A new protocol involving the cross-coupling of arylboronic acids with potassium thiocyanate (B1210189) (KSCN) using a copper acetate (B1210297) catalyst and molecular oxygen as the oxidant presents a facile route. organic-chemistry.orgthieme-connect.com Further research could optimize this methodology for amino-substituted substrates like p-aminophenol to enhance the yield and selectivity for Thiocyanic acid, p-aminophenyl ester. Gold-catalyzed C–S cross-coupling reactions also represent a promising frontier, offering high tolerance to air and moisture and compatibility with various functional groups. acs.org

Mechanochemistry: A recently developed green mechanochemical method for the thiocyanation of various aromatic compounds, including anilines, offers a solvent-free and simple alternative. acs.org This ball-milling technique, which uses ammonium (B1175870) persulfate and ammonium thiocyanate, could be adapted for the synthesis of this compound, significantly reducing the environmental impact of the synthesis. acs.org

C-H Functionalization: Direct thiocyanation of aromatic C-H bonds is a highly attractive strategy as it avoids the need for pre-functionalized starting materials. While some methods have been reported, they often have a limited substrate scope. acs.org Future work will likely focus on developing new catalytic systems that can selectively functionalize the C-H bonds of aminophenols to produce the desired thiocyanate ester.

Table 1: Emerging Synthetic Methodologies for Aryl Thiocyanates

| Methodology | Catalyst/Reagents | Key Advantages | Potential for this compound |

| Copper-Catalyzed Cross-Coupling | Cu(OAc)₂, 4-methylpyridine, O₂ | Mild conditions, readily available starting materials organic-chemistry.orgthieme-connect.com | High potential for efficient synthesis from p-aminophenylboronic acid. |

| Gold-Catalyzed C-S Cross-Coupling | Gold-based catalysts | High tolerance to air and moisture, broad substrate scope acs.org | A versatile alternative for clean product formation. |

| Mechanochemical Synthesis | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Solvent-free, environmentally friendly, simple procedure acs.org | A promising green chemistry approach for solid-state synthesis. |

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations.

Future mechanistic studies could focus on:

Electrochemical Oxidation: The electrochemical oxidation of the thiocyanate anion is known to be complex, involving radical species and follow-up reactions. researchgate.net Detailed electrochemical and computational studies on the oxidation of p-aminophenol in the presence of thiocyanate could elucidate the precise mechanism of thiocyanation, allowing for better control over the reaction and potentially minimizing side products.

Catalytic Cycles: For transition-metal catalyzed syntheses, a detailed investigation of the catalytic cycle is essential. This includes identifying the active catalytic species, understanding the role of ligands, and clarifying the elementary steps of oxidative addition, reductive elimination, and any intermediate transmetalation processes. Such studies, combining experimental kinetics with computational modeling, could lead to the design of more efficient catalysts.

Role of Intermediates: The formation of transient species such as thiocyanate radicals (•SCN) and thiocyanogen ((SCN)₂) has been proposed in several thiocyanation reactions. researchgate.net Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to directly observe these intermediates and understand their role in the formation of this compound.

Expansion of Synthetic Utility

This compound is not just a synthetic target but also a versatile intermediate for the synthesis of other valuable organic compounds. The presence of both an amino group and a thiocyanate group allows for a wide range of subsequent transformations.

Emerging research is expected to explore:

Heterocycle Synthesis: The thiocyanate group is a well-established precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. Future work could involve the development of novel cyclization reactions starting from this compound to access new classes of bioactive molecules.

Bioorthogonal Chemistry: The unique reactivity of the thiocyanate group could be exploited in bioorthogonal chemistry for the site-specific labeling of biomolecules. Research in this area would involve investigating the chemoselective reaction of the thiocyanate moiety with a suitable partner on a protein or other biological macromolecule.

Material Science: The aromatic amine and thiocyanate functionalities can be utilized in the synthesis of novel polymers and functional materials. For instance, the compound could serve as a monomer in polymerization reactions or as a cross-linking agent to impart specific properties to materials.

Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of this compound, thereby guiding experimental efforts.

Future computational studies are likely to involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.net Such calculations can be used to predict its reactivity, including sites susceptible to electrophilic or nucleophilic attack, and to elucidate reaction mechanisms.

Molecular Docking and Dynamics: If this compound or its derivatives are investigated for biological activity, molecular docking simulations can be used to predict their binding modes to target proteins. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex and to estimate binding affinities.

High-Throughput Screening: Computational methods are increasingly used for the high-throughput screening of virtual compound libraries. nih.govacs.org By creating a virtual library of derivatives of this compound, it may be possible to identify candidates with desirable electronic, optical, or biological properties for subsequent experimental validation.

Table 2: Potential Computational Modeling Approaches

| Modeling Approach | Information Gained | Application in Future Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction pathways researchgate.net | Guiding synthetic efforts and understanding reaction mechanisms. |

| Molecular Docking | Binding modes and affinity to biological targets nih.gov | In silico screening for potential pharmaceutical applications. |

| Molecular Dynamics (MD) | Stability of molecular complexes, conformational changes | Assessing the stability of ligand-protein interactions. |

| High-Throughput Virtual Screening | Identification of lead compounds with desired properties nih.govacs.org | Accelerating the discovery of new functional molecules. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for thiocyanic acid, p-aminophenyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using p-aminophenol and thiocyanogen (SCN)₂ or via Bunte salt intermediates (e.g., sodium p-aminophenyl thiosulfate) reacted with sodium cyanide under acidic conditions . Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : 60–80°C optimizes substitution without decomposition.

- Catalyst : Trace iodine or Lewis acids (e.g., ZnCl₂) improve thiocyanate group incorporation.

- Yield : Typically 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 4.5–5.0 ppm, broad), and SCN group (no direct proton signal).

- ¹³C NMR : SCN carbon at δ 110–115 ppm .

- IR : Strong C≡N stretch at ~2150 cm⁻¹ and N–H bend (aromatic amine) at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 166 (C₇H₆N₂S⁺) with fragmentation patterns matching SCN loss .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming p-aminophenol and thiocyanic acid. Neutral buffers (pH 6–8) are optimal for storage .

- Thermal Stability : Decomposes above 120°C; DSC/TGA analysis shows exothermic degradation peaks at 130–140°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected IR peaks) be resolved during structural validation?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for definitive bond confirmation) .

- Isotopic Labeling : Replace ¹⁴N with ¹⁵N in the SCN group to distinguish overlapping signals in NMR .

- Computational Modeling : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 09, B3LYP/6-31G* basis set) to identify anomalies .

Q. What strategies optimize the compound’s bioactivity in antimicrobial or anticancer studies?

- Methodological Answer :

- Derivatization : Modify the aryl amine group (e.g., acetylation) to enhance membrane permeability .

- Structure-Activity Relationship (SAR) : Test analogs with substituents on the phenyl ring (e.g., halogens, nitro groups) to assess electronic effects on thiocyanate reactivity .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., thioredoxin reductase in cancer cells) .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Polar Protic Solvents (e.g., H₂O, MeOH) : Stabilize transition states via hydrogen bonding, but may hydrolyze the SCN group.

- Polar Aprotic Solvents (e.g., DMF, DMSO) : Enhance nucleophilicity of reactants without side reactions.

- Kinetic Studies : Monitor reaction rates via UV-Vis (λ = 270 nm for SCN release) to quantify solvent effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), exposure times, and solvent controls (DMSO < 0.1%).

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency variations .

- Synergistic Studies : Evaluate combinatorial effects with adjuvants (e.g., cisplatin in cancer trials) to contextualize activity .

Experimental Design Tables

| Parameter | Optimized Condition | Impact on Reaction |

|---|---|---|

| Solvent | DMF | Maximizes nucleophilicity, minimal hydrolysis |

| Temperature | 70°C | Balances reaction rate and stability |

| Catalyst | ZnCl₂ (5 mol%) | Accelerates SCN incorporation |

| Spectroscopic Peak | Expected Value | Confirmation Method |

|---|---|---|

| IR C≡N Stretch | 2150 cm⁻¹ | Compare with DFT simulation |

| ¹H NMR (NH₂) | δ 4.8 ppm (broad) | Deuterium exchange (D₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.